Co-Crystal Structure with E. coli DsbA: A Decisive Structural Differentiator from 4-Phenoxybenzylamine
N-Methyl-4-phenoxybenzylamine is the only phenoxybenzylamine derivative with a publicly deposited high-resolution co-crystal structure in complex with the antibacterial target E. coli DsbA (PDB 6BQX, resolution 1.99 Å, R-Free 0.244) [1]. Its closest analog, 4-phenoxybenzylamine, does not have a reported co-crystal structure with DsbA. The experimental electron density defines the binding mode of N-Methyl-4-phenoxybenzylamine within the DsbA active site, a feature absent for the primary amine analog. This structural validation provides an immediate starting point for structure-guided optimization, reducing the time and resources required for hit-to-lead chemistry.
| Evidence Dimension | Availability of co-crystal structure with E. coli DsbA |
|---|---|
| Target Compound Data | PDB 6BQX, resolution 1.99 Å, R-Free 0.244 |
| Comparator Or Baseline | 4-Phenoxybenzylamine (CAS 107622-80-0): No DsbA co-crystal structure reported |
| Quantified Difference | Exclusive co-crystal structure for target compound; comparator lacks structural validation for this target |
| Conditions | X-ray crystallography, E. coli DsbA protein |
Why This Matters
A validated co-crystal structure de-risks fragment hit progression and accelerates structure-guided optimization, delivering a faster and more cost-effective lead discovery cycle.
- [1] Totsika, M., Vagenas, D., Paxman, J. J., Wang, G., Dhouib, R., Sharma, P., Martin, J. L., Scanlon, M. J., & Heras, B. (2018). Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens. Antioxidants & Redox Signaling, 29(7), 653–666. PDB ID: 6BQX. View Source
